1-Benzylsulfanyl-4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazole
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Overview
Description
1-Benzylsulfanyl-4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazole is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a benzimidazole moiety, imparts significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzylsulfanyl-4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzimidazole with ethyl bromoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazolobenzimidazole compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Benzylsulfanyl-4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzylsulfanyl-4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target. Molecular docking studies have shown that this compound can bind to proteins involved in cancer cell proliferation, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrazine: Studied for its kinase inhibitory properties.
Benzimidazole derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
1-Benzylsulfanyl-4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazole stands out due to its unique combination of a triazole ring fused to a benzimidazole moiety, which imparts distinct pharmacological properties
Properties
Molecular Formula |
C17H16N4S |
---|---|
Molecular Weight |
308.4g/mol |
IUPAC Name |
1-benzylsulfanyl-4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C17H16N4S/c1-2-20-14-10-6-7-11-15(14)21-16(20)18-19-17(21)22-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
PDGCQHOPQFKCNY-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=C4 |
Canonical SMILES |
CCN1C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=C4 |
Origin of Product |
United States |
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